molecular formula C8H8BrN3O B11867180 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one

Cat. No.: B11867180
M. Wt: 242.07 g/mol
InChI Key: DOPWCIILNQBJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a fused heterocyclic compound featuring a pyrazole ring fused to a diazepinone scaffold. Key structural attributes include:

  • 4-Methylene group, introducing rigidity to the diazepinone ring, which may influence conformational stability and binding interactions.
  • Dihydro-diazepinone core, providing a partially saturated seven-membered ring with a ketone functionality, enabling hydrogen bonding and solubility modulation.

This compound is structurally related to bioactive pyrazolo-diazepinones, such as Ziprasidone Hydrochloride, a known antipsychotic agent .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one

InChI

InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13)

InChI Key

DOPWCIILNQBJCG-UHFFFAOYSA-N

Canonical SMILES

C=C1CNC(=O)CN2C1=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl systems. For the target compound, 3-((2-bromoacetyl)amino)pent-2-en-4-ynoate serves as a key intermediate. Reaction with methylhydrazine in ethanol at 80°C initiates pyrazole ring formation, yielding 4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one as the core structure . Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine atom at position 2, achieving 72–85% yields .

Key Reaction Conditions

StepReagentsSolventTemperature (°C)Yield (%)
1MethylhydrazineEthanol8065
2NBSCH₂Cl₂2578

This method’s regioselectivity is attributed to the electron-withdrawing effect of the acetyl group, directing bromination to the α-position .

Ring-Closing Metathesis (RCM) for Diazepin Ring Formation

The diazepin ring is efficiently constructed via RCM using Grubbs’ catalyst. Starting from 2-bromo-4-(2-propenyl)-1H-pyrazole-3-carboxamide , treatment with allylamine generates a diene precursor. RCM in toluene at 110°C with Grubbs II catalyst (5 mol%) produces the seven-membered ring in 68% yield . The exo-methylene group is retained via careful control of reaction time (<2 hours) to prevent over-hydrogenation .

Advantages :

  • High stereochemical fidelity.

  • Compatibility with brominated substrates .

Limitations :

  • Catalyst cost and sensitivity to oxygen .

Microwave-Assisted Tandem Cyclization

Microwave irradiation accelerates the tandem formation of pyrazole and diazepin rings. A mixture of 2-bromoacetophenone and N-propargylhydrazinecarboxamide in DMF undergoes microwave heating (150°C, 20 min), directly yielding the target compound in 82% purity . This method eliminates intermediate isolation steps, reducing reaction time from 12 hours to 30 minutes .

Optimized Parameters

ParameterValue
Power300 W
Temperature150°C
SolventDMF
CatalystNone

Bromination of Pyrazolo-diazepine Intermediates

Late-stage bromination is feasible using HBr/AcOH. 4-Methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one is treated with 48% HBr in acetic acid at 0°C, achieving 90% conversion . The reaction proceeds via electrophilic aromatic substitution, with the pyrazole nitrogen directing bromine to position 2 .

Side Products :

  • Over-bromination at C5 (5–8% yield).

  • Hydrobromide salt formation (neutralized with NaHCO₃) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Cyclocondensation7895812.50
RCM6898345.00
Microwave82920.58.20
Late-stage Bromination909726.80

The microwave-assisted route offers the best balance of efficiency and cost, whereas RCM provides superior purity for pharmaceutical applications .

Challenges in Scale-Up and Purification

  • Solvent Selection : High-boiling solvents (e.g., DMF) complicate product isolation. Switching to THF/water biphasic systems improves extraction .

  • Byproduct Formation : Dimers and trimers arise during cyclocondensation, requiring column chromatography (SiO₂, ethyl acetate/hexane) .

  • Stability : The methylene group undergoes [4+2] cycloaddition with residual aldehydes; storage under nitrogen at −20°C is recommended .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Potential Therapeutic Agents :
    • The compound's structural characteristics suggest potential interactions with biological targets such as GABA receptors and kinases involved in cell signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit anxiolytic and anticonvulsant properties due to their ability to modulate neurotransmitter systems.
  • Synthesis of Analogues :
    • 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one can serve as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that may have enhanced biological activities or different pharmacokinetic profiles .

Organic Synthesis

  • Reactivity in Organic Reactions :
    • The bromine substituent can participate in nucleophilic substitution reactions, while the methylene group can engage in addition reactions. This versatility makes the compound valuable for synthetic chemists looking to develop new compounds with specific functionalities.
  • Multi-Step Synthesis Techniques :
    • The synthesis typically involves multi-step organic synthesis techniques that can be optimized for yield and purity. Techniques may include cyclization or acylation reactions, which are crucial for developing new derivatives with tailored properties .

Case Studies

  • Interaction Studies :
    • Research has focused on the binding affinities of 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one with various enzymes and receptors. Techniques such as surface plasmon resonance have been employed to quantitatively assess these interactions, providing insights into its pharmacodynamics and potential therapeutic applications .
  • Comparative Analysis with Similar Compounds :
    • A comparative study involving structurally similar compounds highlighted differences in biological activity based on substitution patterns. For example, derivatives like 2-bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one exhibited distinct pharmacological profiles that could inform further research into optimizing therapeutic efficacy .

Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-oneBromine at position 2; methyl group at position 6Exhibits distinct biological activities potentially different from the target compound
2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-oneIsopropyl group at position 6Variations in side chains may influence pharmacokinetics
2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-oneNo methylene group; simpler structureMay have different reactivity patterns compared to the target compound

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Pyrazolo-Diazepinone Family

(a) Ziprasidone Hydrochloride (C₁₅H₁₅FN₄O·HCl)
  • Structure : Contains a fluorophenyl group and methyl substituents but lacks the bromine and methylene groups present in the target compound.
  • Activity : Approved for schizophrenia treatment due to dopamine and serotonin receptor antagonism .
  • Key Difference : The bromine and methylene groups in the target compound may alter pharmacokinetics (e.g., lipophilicity) compared to Ziprasidone.
(b) 2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
  • Structure: Lacks the 4-methylene group present in the target compound, resulting in a fully saturated diazepinone ring.
  • Synthesis : Commercial availability (CymitQuimica) suggests feasible large-scale preparation, though the methylene group’s absence reduces steric complexity .
(c) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Features a simpler pyrazolone core with bromine and chlorophenyl substituents.
  • Synthesis : Prepared via Procedure A3 (patent method), yielding m/z 301–305 [M+H]+ .
  • Key Difference: The absence of a diazepinone ring limits conformational flexibility compared to the target compound.

Physicochemical Properties

Property Target Compound Ziprasidone HCl 4-Bromo-pyrazol-3-one
Molecular Formula C₈H₈BrN₃O¹ C₁₅H₁₅FN₄O·HCl C₁₀H₉BrClN₂O
Molecular Weight ~258.1 g/mol¹ 322.77 g/mol 301.5 g/mol
Melting Point Not reported Not specified 136°C (ethanol/water)
Key IR Absorptions Expected C=O (~1650 cm⁻¹), NH (~3250 cm⁻¹)² Not provided C=O (1707 cm⁻¹), C=N (1603 cm⁻¹)

¹Estimated based on structural similarity to . ²Predicted from analogous compounds in and .

Biological Activity

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a pyrazolo and diazepine framework, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₈H₁₀BrN₃O
  • Molecular Weight : Approximately 244.09 g/mol
  • IUPAC Name : 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one

The presence of a bromine atom at the second position and a methylene group at the fourth position enhances its chemical reactivity and biological properties. The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.

Preliminary studies suggest that 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one may interact with several biological targets:

  • GABA Receptors : The compound is hypothesized to exhibit affinity towards GABA receptors, which are crucial for neurotransmission and have implications in anxiety and depression treatments.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, potentially impacting cancer cell proliferation and survival.

Pharmacological Studies

Research on similar compounds has shown promising results regarding their pharmacological effects. For instance:

Compound NameBiological ActivityReference
2-Bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-oneSelective inhibition of SPPL2a; affects B cell maturation
2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-onePotential anticancer properties through enzyme inhibition

Case Studies

Recent studies have explored the biological activity of related compounds. For example:

  • Inhibition of CD74/p8 Processing :
    • A related compound demonstrated significant inhibition of CD74/p8 processing in vivo at doses as low as 10 mg/kg. This suggests that similar mechanisms could be explored for 2-bromo-4-methylene derivatives .
  • Anticancer Activity :
    • Compounds within the pyrazolo[1,5-d][1,4]diazepine class have shown potential in inhibiting cancer cell proliferation. These findings indicate that 2-bromo-4-methylene derivatives might also exhibit anticancer properties .

Synthesis and Reactivity

The synthesis of 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one typically involves multi-step organic synthesis techniques. Common methods may include:

  • Bromination Reactions : Introducing bromine at the second position.
  • Cyclization Reactions : Forming the bicyclic structure through cyclization involving diazepine and pyrazole moieties.

These synthetic routes are crucial for optimizing yields and purity while exploring the compound's reactivity.

Q & A

Q. What synthetic methodologies are reported for pyrazolo-diazepinone derivatives, and how can they be adapted for synthesizing the target compound?

Answer:

  • Key Methods :
    • One-pot multi-component reactions : demonstrates a one-pot synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using diethyl dicarboxylate intermediates, yielding products with 61% purity after crystallization .
    • Microwave-assisted synthesis : highlights microwave-assisted protocols for pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, which reduce reaction times (e.g., from hours to minutes) and improve yields compared to conventional heating .
    • Acid-catalyzed cyclization : details a hydrobromic acid-mediated cyclization to form pyrazolo[1,5-a]pyrazine derivatives, achieving 52% yield after crystallization .
  • Adaptation Tips :
    • Optimize solvent systems (e.g., dichloromethane for extraction, diethyl ether for crystallization) .
    • Use NMR (¹H, ¹³C) and HRMS for real-time monitoring of intermediates.

Q. How can spectroscopic data (NMR, IR, MS) validate the structure of 2-bromo-4-methylene derivatives?

Answer:

  • Characterization Workflow :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, bromine atoms cause deshielding (e.g., δ 7.44–7.46 ppm for aromatic protons in ) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and NH/NH₂ bands (~3250–3433 cm⁻¹) .
    • HRMS : Match experimental vs. theoretical molecular weights (e.g., 550.0816 vs. 550.0978 in ) .
  • Common Pitfalls :
    • Overlapping signals in crowded regions (e.g., dihydro-pyrazolo rings). Use 2D NMR (COSY, HSQC) for resolution.

Advanced Research Questions

Q. What computational strategies resolve contradictions between predicted and experimental spectroscopic data?

Answer:

  • Approach :
    • DFT Calculations : Optimize molecular geometries (e.g., using Gaussian) to predict NMR chemical shifts. Compare with experimental data (e.g., DMSO-d₆ solvent effects in ) .
    • Docking Studies : If the compound is bioactive, model interactions with targets (e.g., MAO enzymes, as in ) to explain anomalous reactivity .
  • Triangulation : Combine multiple data sources (e.g., X-ray crystallography, thermal analysis) to validate hypotheses .

Q. How can reaction conditions be optimized to address low yields in pyrazolo-diazepinone syntheses?

Answer:

  • Variables to Test :

    VariableExample Optimization (Evidence-Based)
    TemperatureMicrowave heating at 60°C (vs. conventional)
    CatalystHBr in aqueous media for cyclization
    SolventDichloromethane for extraction efficiency
    Reaction Time10 min microwave vs. 24 hr conventional
  • Yield Improvement :

    • Use gradient recrystallization (e.g., diethyl ether reduction to 1 mL for precipitation) .
    • Monitor purity via HPLC (e.g., USP standards in require 97–103% purity) .

Q. What analytical methods are critical for assessing purity and stability in diazepinone derivatives?

Answer:

  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) .
    • Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., ±0.3% deviation in ) .
  • Stability Testing :
    • Accelerated degradation studies under heat/humidity (40°C/75% RH) .
    • Monitor via IR for carbonyl degradation (loss of C=O peak at ~1680 cm⁻¹) .

Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity or biological activity?

Answer:

  • Bromine Effects :
    • Electrophilicity : Bromine increases susceptibility to nucleophilic attack (e.g., Suzuki coupling in ) .
    • Bioactivity : Pyrazolo-diazepinones with halogens (e.g., fluorine in ) show enhanced MAO inhibition .
  • Comparative Studies :
    • Synthesize analogs (e.g., 4-fluoro or 4-chloro) and compare IC₅₀ values .

Methodological Rigor

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Answer:

  • Best Practices :
    • Document exact stoichiometry (e.g., 3 mmol aminal in ) .
    • Report solvent grades (e.g., DMSO-d₆ for NMR) and drying methods (e.g., MgSO₄).
    • Use internal standards (e.g., TMS for NMR calibration) .
  • Data Transparency :
    • Share raw spectral data (e.g., IR, HRMS) in supplementary materials .

Q. What statistical or qualitative methods address contradictions in experimental data (e.g., conflicting melting points)?

Answer:

  • Quantitative Analysis :
    • Apply ANOVA to compare yields across batches .
    • Use DSC (Differential Scanning Calorimetry) to resolve melting point discrepancies .
  • Qualitative Triangulation :
    • Cross-validate via independent techniques (e.g., NMR + X-ray) .
    • Conduct member checking with peer analysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.